

Nacubactam: A Technical Guide to Preliminary Pharmacokinetic Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nacubactam

Cat. No.: B609398

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacubactam is a novel diazabicyclooctane (DBO) β -lactamase inhibitor currently in clinical development. It exhibits a dual mechanism of action, functioning as both a potent inhibitor of a broad range of serine β -lactamases and as a direct inhibitor of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae.^{[1][2][3]} This dual activity not only protects partner β -lactam antibiotics from degradation but also confers intrinsic antibacterial activity, making it a promising agent in the fight against multidrug-resistant Gram-negative infections. This technical guide provides a comprehensive overview of the preliminary pharmacokinetic data of **Nacubactam**, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as the experimental protocols employed in key studies and its mechanism of action.

Pharmacokinetic Profile

The pharmacokinetic profile of **Nacubactam** has been primarily characterized in a Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study in healthy male volunteers. The key findings from this study are summarized below.

Data Presentation

Table 1: Single-Dose Pharmacokinetics of Intravenous **Nacubactam** in Healthy Volunteers^[4]

Dose	C _{max} (µg/mL)	AUC (µg·h/mL)	t _{1/2} (h)	CL (L/h)	V _{ss} (L)
50 mg	2.2 ± 0.4	2.9 ± 0.4	1.8 ± 0.2	17.4 ± 2.4	20.4 ± 2.8
150 mg	6.5 ± 1.1	8.8 ± 1.2	1.9 ± 0.2	17.1 ± 2.3	20.8 ± 2.5
500 mg	21.5 ± 3.5	29.8 ± 4.1	2.0 ± 0.2	16.8 ± 2.3	21.2 ± 2.6
1000 mg	42.1 ± 7.8	60.2 ± 9.8	2.1 ± 0.3	16.6 ± 2.7	21.5 ± 3.1
2000 mg	85.6 ± 15.1	125.4 ± 21.3	2.2 ± 0.3	16.0 ± 2.5	22.1 ± 3.4
4000 mg	168.2 ± 29.7	255.1 ± 45.6	2.3 ± 0.4	15.7 ± 2.6	22.8 ± 3.7
8000 mg	340.5 ± 60.1	518.7 ± 98.2	2.4 ± 0.5	15.4 ± 2.8	23.5 ± 4.1

Data are presented as mean ± standard deviation. C_{max}: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t_{1/2}: Elimination half-life; CL: Total body clearance; V_{ss}: Volume of distribution at steady state.

Table 2: Multiple-Dose Pharmacokinetics of Intravenous **Nacubactam** in Healthy Volunteers (Day 7)[4]

Dose (every 8 h)	C _{max,ss} (µg/mL)	AUC _{0-8,ss} (µg·h/mL)	t _{1/2} (h)	CL (L/h)	V _{ss} (L)
1000 mg	55.4 ± 9.8	78.9 ± 13.5	2.2 ± 0.3	12.7 ± 2.1	21.8 ± 3.2
2000 mg	110.1 ± 19.7	158.2 ± 28.1	2.3 ± 0.4	12.6 ± 2.2	22.5 ± 3.5
4000 mg	225.3 ± 40.2	320.4 ± 57.3	2.4 ± 0.5	12.5 ± 2.3	23.1 ± 3.8

Data are presented as mean ± standard deviation. C_{max,ss}: Maximum plasma concentration at steady state; AUC_{0-8,ss}: Area under the plasma concentration-time curve from 0 to 8 hours at steady state; t_{1/2}: Elimination half-life; CL: Total body clearance; V_{ss}: Volume of distribution at steady state.

Nacubactam exhibits linear pharmacokinetics with dose-proportional increases in exposure (C_{max} and AUC) across a wide range of single and multiple doses.[4][5] It has a relatively short

elimination half-life of approximately 2 to 2.5 hours and a volume of distribution suggesting distribution into the extracellular fluid.[4] **Nacubactam** is primarily cleared from the body unchanged via renal excretion.[4][5] Co-administration with meropenem did not significantly alter the pharmacokinetic profile of either drug.[4][5]

Experimental Protocols

Phase 1 Clinical Trial Methodology (NCT02134834 and NCT02972255)

The primary source of human pharmacokinetic data is a two-part Phase 1 study.

- Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.[4]
- Participants: Healthy adult male volunteers.[4]
- Single Ascending Dose (SAD) Phase: Cohorts of subjects received a single intravenous infusion of **Nacubactam** (50 mg to 8000 mg) or placebo over 30 minutes.[4][5]
- Multiple Ascending Dose (MAD) Phase: Subjects received multiple intravenous infusions of **Nacubactam** (1000 mg to 4000 mg) or placebo every 8 hours for 7 days. A cohort also received **Nacubactam** in combination with meropenem.[4][5]
- Pharmacokinetic Sampling: Serial blood and urine samples were collected at predefined time points after drug administration to determine **Nacubactam** concentrations.[1]

Bioanalytical Method

- Technique: Plasma and urine concentrations of **Nacubactam** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
- Sample Preparation: While specific details of the extraction procedure are not publicly available, standard protein precipitation or solid-phase extraction methods are typically employed for such analyses.
- Instrumentation: The analysis was performed on a high-performance liquid chromatograph coupled to a tandem mass spectrometer. Specific instrument models and settings are

proprietary to the conducting laboratory.

- Validation: The assay was validated according to regulatory guidelines, ensuring accuracy, precision, linearity, and specificity for the quantification of **Nacubactam** in biological matrices.^[1] The lower limit of quantification (LLOQ) in plasma was 10.0 ng/mL.^[1]

Mechanism of Action

Nacubactam's efficacy stems from its dual mechanism of action, which is a key differentiator from other β -lactamase inhibitors.

Inhibition of β -Lactamases

Nacubactam is a potent inhibitor of a wide array of serine β -lactamases, which are enzymes produced by bacteria that inactivate β -lactam antibiotics. It effectively inhibits Ambler class A (e.g., KPC, CTX-M), class C (e.g., AmpC), and some class D (e.g., OXA-48) β -lactamases.^[2]^[3]^[6]

Table 3: In Vitro Inhibition of Key β -Lactamases by **Nacubactam**

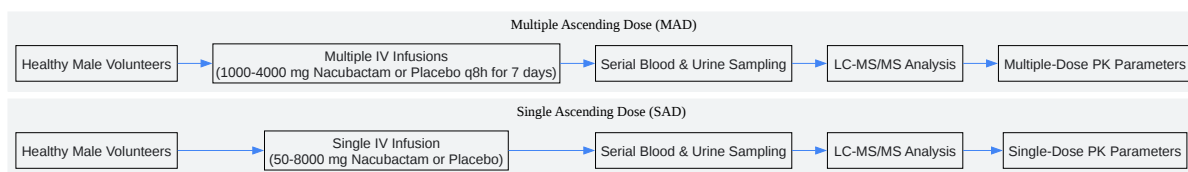
β -Lactamase	Class	Apparent K_i (μ M)	IC ₅₀ (μ M)
KPC-2	A	31 \pm 3	66
OXA-48	D	-	19.91
OXA-163	D	-	1.23
OXA-405	D	-	10.6

K_i : Inhibition constant; IC₅₀: Half-maximal inhibitory concentration. Data compiled from multiple sources.^[3]^[7]

Inhibition of Penicillin-Binding Protein 2 (PBP2)

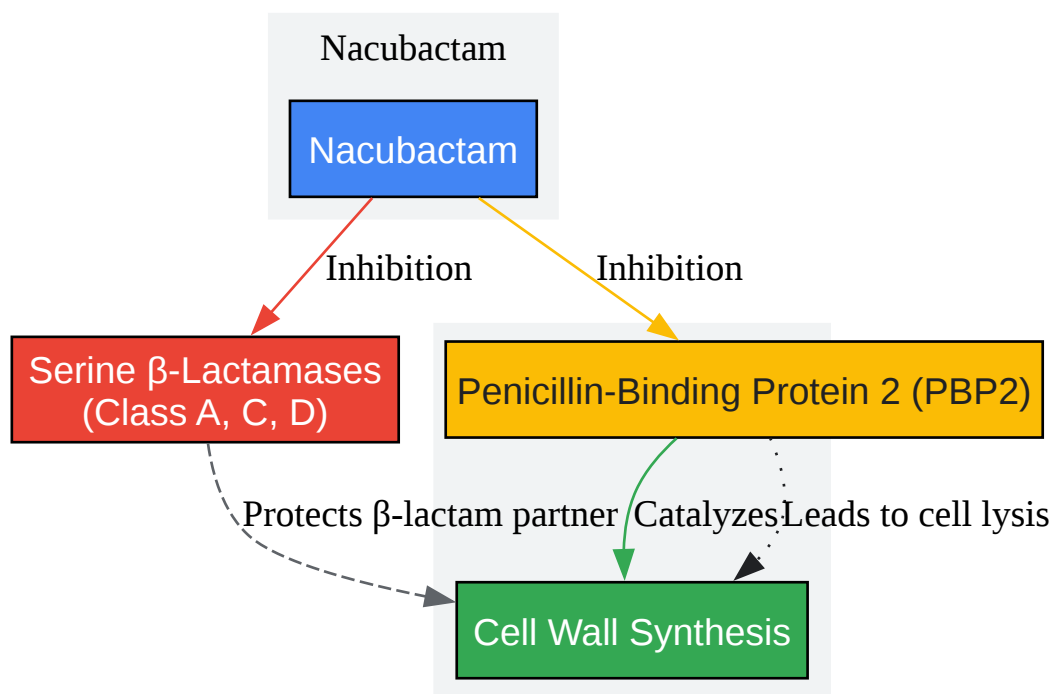
In addition to its β -lactamase inhibitory activity, **Nacubactam** directly binds to and inhibits PBP2, an essential enzyme involved in the synthesis of the bacterial cell wall in Enterobacteriaceae.^[1]^[2]^[3] This intrinsic antibacterial activity contributes to its overall efficacy and can act synergistically with partner β -lactam antibiotics that may target other PBPs.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow of the Phase 1 clinical trial for **Nacubactam** pharmacokinetics.



[Click to download full resolution via product page](#)

Caption: Dual mechanism of action of **Nacubactam**.

Conclusion

The preliminary pharmacokinetic data for **Nacubactam** demonstrate a favorable profile for an intravenously administered β -lactamase inhibitor. Its linear and predictable pharmacokinetics, combined with its unique dual mechanism of action, support its ongoing clinical development. Further studies in patient populations are necessary to fully elucidate its clinical efficacy and safety. This technical guide provides a foundational understanding of **Nacubactam's** pharmacokinetic properties for the scientific and drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β -Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 698. Nacubactam Inhibits Class A β -lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nacubactam Enhances Meropenem Activity against Carbapenem-Resistant *Klebsiella pneumoniae* Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Nacubactam: A Technical Guide to Preliminary Pharmacokinetic Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609398#preliminary-pharmacokinetic-data-of-nacubactam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com